molecular formula C8H10O4 B1250280 3,5-Dimethoxy-2-methyl-pyran-4-one

3,5-Dimethoxy-2-methyl-pyran-4-one

Cat. No. B1250280
M. Wt: 170.16 g/mol
InChI Key: JZYZONUPRTWCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxy-2-methyl-pyran-4-one is a natural product found in Zanthoxylum simulans with data available.

Scientific Research Applications

Synthesis and Chemical Analysis

  • 3,5-Dimethoxy-2-methyl-pyran-4-one derivatives have been utilized in various synthetic processes. For instance, the synthesis of methyl 4-O-methyl-α-DL-arabinopyranoside was achieved through the transformation of related dimethoxy pyran compounds (Srivastava & Brown, 1970). Additionally, N1-substituted 3,5-dimethoxy-4-halogeno-1H-pyrazoles have been synthesized, demonstrating the versatility of dimethoxy pyran compounds in organic synthesis (Holzer & Gruber, 1995).

Agricultural and Botanical Applications

  • Research has also explored the role of similar compounds in agriculture. A study identified alkyl substituted 2H-furo[2,3-c]pyran-2-ones, structurally related to 3,5-dimethoxy-2-methyl-pyran-4-one, in smoke, which are responsible for promoting seed germination in various plant species (Flematti, Ghisalberti, Dixon, & Trengove, 2009).

Pharmaceutical and Medicinal Chemistry

  • In the realm of pharmaceutical research, certain derivatives of 3,5-Dimethoxy-2-methyl-pyran-4-one have shown potential. For example, the synthesis of coumarin derivatives containing pyrazole and indenone rings demonstrated promising antioxidant and antihyperglycemic activities, highlighting the therapeutic potential of these compounds (Kenchappa et al., 2017).

Photophysical Studies

  • Additionally, studies on the photochromic properties of methyl 8,9-dimethoxy-2,2-diaryl-6-(2′-thienyl)-2H-naphtho[1,2-b]pyran-5-carboxylates, related to 3,5-Dimethoxy-2-methyl-pyran-4-one, provided insights into their potential use in materials science and photophysics (Maggiani, Garzino, & Brun, 2005).

properties

IUPAC Name

3,5-dimethoxy-2-methylpyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5-8(11-3)7(9)6(10-2)4-12-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYZONUPRTWCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CO1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxy-2-methyl-pyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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